molecular formula C26H23FN2O4 B11049995 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B11049995
M. Wt: 446.5 g/mol
InChI Key: SXDNSACFBRSANT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be studied for its potential as a pharmacological agent. Its structural similarity to other bioactive quinoline derivatives suggests it may have activity against various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the quinoline core might facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    4-Fluoroaniline: Contains the fluorophenyl group but lacks the quinoline core.

    N-(2-oxo-2-phenylethyl)carboxamide: Shares the carboxamide group but has a different core structure.

Uniqueness

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a fluorophenyl group, and a carboxamide moiety. This combination of functional groups and structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

properties

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C26H23FN2O4/c1-26(2)13-21-19(22(30)14-26)12-20(25(33)29(21)18-10-8-17(27)9-11-18)24(32)28-15-23(31)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,28,32)

InChI Key

SXDNSACFBRSANT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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